molecular formula C16H10FNO2 B2804542 3-(4-fluorobenzoyl)quinolin-4(1H)-one CAS No. 892287-36-4

3-(4-fluorobenzoyl)quinolin-4(1H)-one

Cat. No.: B2804542
CAS No.: 892287-36-4
M. Wt: 267.259
InChI Key: DBQPTDVIAPBSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzoyl)quinolin-4(1H)-one is an organic compound that belongs to the class of quinoline derivatives It features a quinoline core structure with a 4-fluorobenzoyl group attached at the third position and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and quinoline.

    Acylation Reaction: The 4-fluorobenzoyl chloride is reacted with quinoline in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions to ensure complete acylation.

    Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-4(1H)-one structure. This step may require the use of a catalyst such as aluminum chloride or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzoyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3-(4-fluorobenzoyl)quinolin-4-ol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 3-(4-fluorobenzoyl)quinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzoyl)quinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)quinolin-4(1H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzoyl)quinolin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-methylbenzoyl)quinolin-4(1H)-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-(4-fluorobenzoyl)quinolin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its stability in biological systems.

Properties

IUPAC Name

3-(4-fluorobenzoyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)13-9-18-14-4-2-1-3-12(14)16(13)20/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQPTDVIAPBSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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